molecular formula C30H52O4 B1672065 Fasciculol A CAS No. 64971-21-7

Fasciculol A

Cat. No.: B1672065
CAS No.: 64971-21-7
M. Wt: 476.7 g/mol
InChI Key: ZJBUVOQLORAVHG-JVMFQBISSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasciculol A can be synthesized from lanosterol. The synthesis involves multiple steps, including oxidation, reduction, and epoxidation reactions. The absolute stereochemistry of this compound was confirmed through these synthetic routes .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the mushroom Neamatoloma fasciculare .

Chemical Reactions Analysis

Types of Reactions: Fasciculol A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Epoxidation: Formation of epoxides from alkenes.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Epoxidation: Reagents such as m-chloroperoxybenzoic acid.

Major Products: The major products formed from these reactions include various oxidized, reduced, and epoxidized derivatives of this compound .

Scientific Research Applications

Fasciculol A has several scientific research applications, including:

    Chemistry: Used as a model compound for studying lanostane triterpenoids.

    Biology: Investigated for its plant growth inhibitory properties.

    Medicine: Studied for its potential anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Fasciculol A is part of a group of compounds known as fasciculols, which are specific to mushrooms of the Hypholoma genus. Similar compounds include:

  • Fasciculol B
  • Fasciculol C
  • Fasciculol D
  • Fasciculol E
  • Fasciculol F

These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory effects on plant growth and its potential anti-inflammatory properties .

Properties

IUPAC Name

(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBUVOQLORAVHG-JVMFQBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64971-21-7
Record name Fasciculol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasciculol A
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Fasciculol A
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Fasciculol A
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Fasciculol A
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Fasciculol A
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Fasciculol A

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